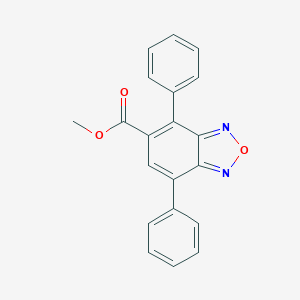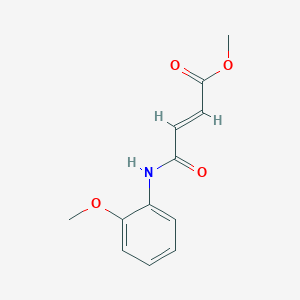
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate, also known as MDB or DPB, is a synthetic compound that has gained significant attention in the field of organic chemistry. MDB is a benzoxadiazole derivative, which has been extensively studied for its potential applications in various fields, including material science, photochemistry, and biomedicine.
Scientific Research Applications
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including material science, photochemistry, and biomedicine. In material science, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In photochemistry, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been used as a photosensitizer for the generation of singlet oxygen and as a fluorescent probe for the detection of reactive oxygen species. In biomedicine, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been studied for its potential applications in cancer therapy, due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate exerts its biological effects by interacting with various cellular components, including DNA, proteins, and lipids. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has also been shown to interact with proteins, such as tubulin and actin, leading to cytoskeletal disruption and cell death. Additionally, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to interact with lipids, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while at high concentrations, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce necrosis and inflammation. Additionally, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been shown to induce oxidative stress and DNA damage, leading to cellular dysfunction and death.
Advantages and Limitations for Lab Experiments
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has several advantages for lab experiments, including its high yield of synthesis, its fluorescent properties, and its ability to interact with various cellular components. However, Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has several potential future directions for research, including its potential applications in cancer therapy, its potential as a fluorescent probe for the detection of reactive oxygen species, and its potential as a building block for the synthesis of organic semiconductors. Additionally, future research could focus on the development of new synthesis methods for Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate, as well as the optimization of its biological properties for specific applications.
Conclusion:
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of organic chemistry due to its potential applications in various fields, including material science, photochemistry, and biomedicine. Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Future research could focus on the optimization of Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate's biological properties for specific applications, as well as the development of new synthesis methods for Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate.
Synthesis Methods
Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with benzaldehyde derivatives, followed by cyclization and esterification. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or phosphorus pentoxide, and an organic solvent, such as toluene or ethanol. The yield of Methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate is typically high, ranging from 70% to 90%, depending on the reaction conditions.
properties
Molecular Formula |
C20H14N2O3 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
methyl 4,7-diphenyl-2,1,3-benzoxadiazole-5-carboxylate |
InChI |
InChI=1S/C20H14N2O3/c1-24-20(23)16-12-15(13-8-4-2-5-9-13)18-19(22-25-21-18)17(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
YFZNJXXOKSWQQE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NON=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=C(C2=NON=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)
